
Siphonarin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siphonarin A is a polypropionate compound isolated from marine mollusks, specifically from the genus Siphonaria These compounds are known for their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Siphonarin A involves several steps, starting from simple precursors. The synthetic route typically includes the formation of polypropionate chains through aldol reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Siphonarin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Siphonarin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying polypropionate synthesis and reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Siphonarin A involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Siphonarin B: Another polypropionate compound with similar structural features but different biological activities.
Baconipyrone A: A related compound that undergoes similar chemical reactions but has distinct biological properties.
Caloundrin B: Another related compound with unique structural and functional characteristics.
Uniqueness of Siphonarin A
This compound stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of functional groups allows it to participate in various chemical reactions, making it a valuable compound for scientific research.
Properties
CAS No. |
92125-67-2 |
|---|---|
Molecular Formula |
C28H42O8 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R,8R,9R,11S)-2,4-dihydroxy-3,5,9,11-tetramethyl-8-(3-oxopentan-2-yl)-2-[(1S)-1-(3,5,6-trimethyl-4-oxopyran-2-yl)ethyl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C28H42O8/c1-11-21(29)13(3)25-15(5)23(31)17(7)28(35-25)18(8)24(32)16(6)27(33,36-28)19(9)26-14(4)22(30)12(2)20(10)34-26/h13,15-19,24-25,32-33H,11H2,1-10H3/t13?,15-,16-,17-,18+,19-,24+,25+,27-,28-/m0/s1 |
InChI Key |
SBRGSDPIGMLXAB-UFVYXIMFSA-N |
Isomeric SMILES |
CCC(=O)C(C)[C@@H]1[C@H](C(=O)[C@@H]([C@@]2(O1)[C@@H]([C@@H]([C@@H]([C@](O2)([C@@H](C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C |
Canonical SMILES |
CCC(=O)C(C)C1C(C(=O)C(C2(O1)C(C(C(C(O2)(C(C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


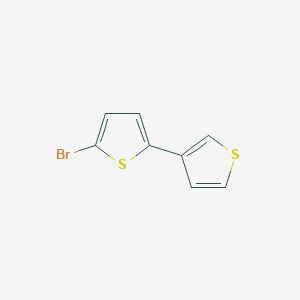
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
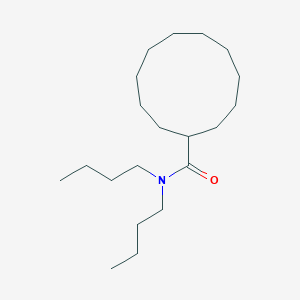
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
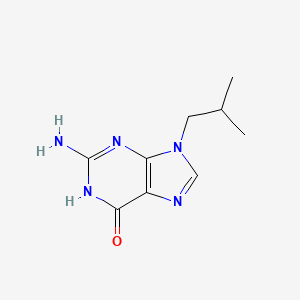
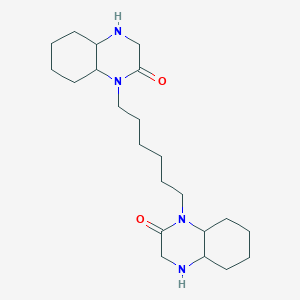
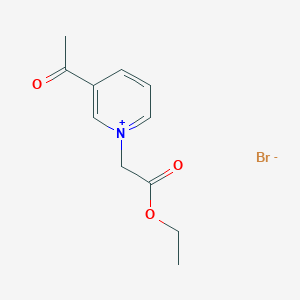


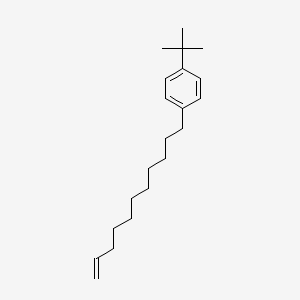
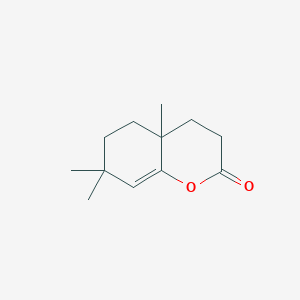
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
